molecular formula C12H8ClN3O2S B3878528 4-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

4-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B3878528
M. Wt: 293.73 g/mol
InChI Key: VKUUQAMAAGRTCY-UHFFFAOYSA-N
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Description

4-Chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that combines elements of thiazolidine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate thiazolidine derivative, which is then reacted with an indole derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

4-Chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Another chlorinated compound with different functional groups.

    Indole-2-one derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

4-Chloro-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-7-methyl-2,3-dihydro-1H-indol-2-one is unique due to its combination of thiazolidine and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)-4-chloro-7-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c1-4-2-3-5(13)6-7(10(17)15-8(4)6)9-11(18)16-12(14)19-9/h2-3,18H,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUUQAMAAGRTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=C(C(=O)N=C12)C3=C(N=C(S3)N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
4-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
4-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
4-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
4-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
4-CHLORO-3-[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

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